6-chloro-1H-pyrido[2,3-d]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation methods for 6-chloro-1H-pyrido[2,3-d]pyrimidin-4-one are not explicitly detailed in the available literature. Generally, the synthesis of such compounds involves standard organic synthesis techniques, including condensation reactions, cyclization, and functional group modifications. The specific reagents and conditions would depend on the desired chemical structure and functional groups present in the compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented. Typically, industrial synthesis of organic compounds involves large-scale reactions using optimized conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-chloro-1H-pyrido[2,3-d]pyrimidin-4-one, like many organic compounds, can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to remove oxygen or add hydrogen atoms.
Substitution: Functional groups in the compound can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
The specific reagents and conditions for these reactions would depend on the desired transformation. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific functional groups present in this compound and the reaction conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity that can be explored for potential therapeutic applications.
Medicine: If the compound exhibits pharmacological properties, it could be investigated as a potential drug candidate.
Industry: 6-chloro-1H-pyrido[2,3-d]pyrimidin-4-one might be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action for 6-chloro-1H-pyrido[2,3-d]pyrimidin-4-one is not well-documented. Generally, the mechanism by which a compound exerts its effects involves interactions with specific molecular targets, such as enzymes, receptors, or nucleic acids. These interactions can modulate biological pathways and result in various physiological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-chloro-1H-pyrido[2,3-d]pyrimidin-4-one can be identified using structural similarity searches in chemical databases like PubChem. These compounds may share common functional groups or structural motifs.
Uniqueness
The uniqueness of this compound would depend on its specific chemical structure and properties. Comparing it with similar compounds can highlight unique features such as specific functional groups, stereochemistry, or biological activity.
Conclusion
While detailed information about this compound is limited, this article provides a general overview based on available data. Further research and experimental studies are needed to fully understand the properties, reactions, and applications of this compound.
Properties
IUPAC Name |
6-chloro-1H-pyrido[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3O/c8-4-1-5-6(9-2-4)10-3-11-7(5)12/h1-3H,(H,9,10,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPUQNULGZXDJRJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1C(=O)N=CN2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=NC2=C1C(=O)N=CN2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.58 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.